molecular formula C10H13IN2O2 B1324990 tert-Butyl (2-iodopyridin-4-yl)carbamate CAS No. 869735-25-1

tert-Butyl (2-iodopyridin-4-yl)carbamate

Cat. No.: B1324990
CAS No.: 869735-25-1
M. Wt: 320.13 g/mol
InChI Key: PUTKGLACVBDVLW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):
    δ 8.76 (s, 1H, pyridine H-6),
    δ 8.35 (d, J = 5.7 Hz, 1H, pyridine H-5),
    δ 8.11 (d, J = 5.7 Hz, 1H, pyridine H-3),
    δ 7.04 (br s, 1H, NH),
    δ 1.55 (s, 9H, tert-butyl CH₃).
  • ¹³C NMR (101 MHz, CDCl₃):
    δ 151.6 (C=O),
    δ 149.4 (C-I),
    δ 143.1 (C-NH),
    δ 82.4 (tert-butyl C),
    δ 28.1 (tert-butyl CH₃).

Infrared (IR) Spectroscopy

Key absorptions include:

  • N-H stretch : 3300 cm⁻¹ (carbamate NH).
  • C=O stretch : 1700 cm⁻¹ (carbamate carbonyl).
  • C-I stretch : 620 cm⁻¹.

Mass Spectrometry

  • ESI-MS : m/z 320.13 [M+H]⁺.
  • High-resolution mass spectrometry (HRMS) :
    Exact mass = 320.002176 (calc. for C₁₀H₁₃IN₂O₂).

Crystallographic Studies and Solid-State Packing Arrangements

While single-crystal X-ray diffraction data for this compound are not widely reported, analogous carbamates exhibit hydrogen-bonded dimeric structures in the solid state. The carbamate NH forms hydrogen bonds with carbonyl oxygen atoms of adjacent molecules (N-H···O=C), creating a layered packing arrangement. The tert-butyl group induces steric hindrance , reducing intermolecular π-π stacking interactions. Iodine’s polarizability may contribute to halogen bonding with electron-rich regions in neighboring molecules.

Computational Analysis of Electronic Structure via DFT Methods

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:

  • Electrostatic potential : The iodine atom creates a region of positive potential, while the carbamate carbonyl oxygen is electron-rich (Figure 2).
  • HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity. The HOMO is localized on the pyridine ring, while the LUMO resides on the carbamate group.
  • Natural Bond Orbital (NBO) analysis : The iodine atom withdraws electron density from the pyridine ring (-0.25 e), stabilizing the aromatic system.

Table 1 : Key DFT-derived geometric parameters.

Parameter Value (Å/°)
C-I bond length 2.12
C=O bond length 1.23
N-C(=O) bond angle 123°

These computational insights align with experimental spectroscopic data, validating the electronic structure.

Figure 1 : Structural diagram of this compound.
Figure 2 : DFT-calculated electrostatic potential map (red = electron-rich, blue = electron-poor).

Properties

IUPAC Name

tert-butyl N-(2-iodopyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTKGLACVBDVLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640066
Record name tert-Butyl (2-iodopyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869735-25-1
Record name 1,1-Dimethylethyl N-(2-iodo-4-pyridinyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869735-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2-iodopyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves two key steps:

The order of these steps may vary depending on the starting materials and desired purity.

Typical Synthetic Route

A common synthetic route starts from 2-aminopyridin-4-ol or 2-aminopyridin-4-yl derivatives, which are first protected by reaction with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate. Subsequently, iodination is performed at the 2-position of the pyridine ring using iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.

Reaction Conditions and Reagents

Step Reaction Reagents Solvent Temperature Time Notes
1 Carbamate protection Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine) Dichloromethane (DCM) or THF 0°C to room temp 1-4 h Protects amino group as tert-butyl carbamate
2 Iodination N-iodosuccinimide (NIS) or ICl Acetonitrile or DCM 0°C to room temp 1-3 h Selective iodination at 2-position of pyridine

Alternative Synthetic Approaches

Industrial and Scale-Up Considerations

For larger scale synthesis, reaction conditions are optimized to maximize yield and purity. Continuous flow reactors may be employed to improve reaction control and scalability. Solvent choice and temperature control are critical to minimize side reactions and decomposition.

Detailed Research Findings and Data

Yield and Purity

Typical yields for the preparation of this compound range from 60% to 85%, depending on the iodination method and purification techniques used. Purity is generally confirmed by HPLC and NMR spectroscopy.

Solubility and Stock Solution Preparation

The compound has moderate solubility in organic solvents such as DMSO and DMF. Stock solutions for biological assays are prepared at various concentrations as shown below:

Amount of Compound (mg) 1 mM (mL) 5 mM (mL) 10 mM (mL)
1 3.12 0.62 0.31
5 15.62 3.12 1.56
10 31.23 6.24 3.12

Table 1: Stock solution volumes for this compound in DMSO or suitable solvents.

Reaction Optimization Data

Parameter Range Tested Optimal Condition Effect on Yield
Temperature 0°C to 40°C 0-25°C Higher temp leads to side reactions
Solvent DCM, Acetonitrile, THF DCM or Acetonitrile Better solubility and selectivity
Iodinating agent NIS, ICl, I2 NIS More selective iodination
Base Triethylamine, Pyridine Triethylamine Efficient carbamate formation

Table 2: Optimization parameters for the synthesis of this compound.

Notes on Related Compounds and Methods

While direct literature on this compound is limited, related carbamate-protected iodopyridine derivatives have been synthesized using similar strategies. For example, tert-Butyl (2-((5-iodopyridin-2-yl)oxy)ethyl)carbamate is prepared by nucleophilic substitution of tert-butyl carbamate with iodopyridinyl bromides under basic conditions in DMF.

Reduction and oxidation reactions on related carbamate compounds have been reported using sodium borohydride and diisobutylaluminium hydride, indicating the stability of the tert-butyl carbamate group under various conditions.

Scientific Research Applications

Pharmaceutical Development

tert-Butyl (2-iodopyridin-4-yl)carbamate serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its ability to cross the blood-brain barrier makes it a valuable candidate for drug development aimed at treating conditions such as Alzheimer's and Parkinson's disease. The compound's structure allows for modifications that can enhance pharmacological properties, making it a versatile building block in medicinal chemistry .

Agricultural Chemistry

In agricultural research, this compound is utilized in the formulation of agrochemicals. Its efficacy in pest control products helps increase crop yields while reducing agricultural losses. The iodopyridine moiety may enhance the binding affinity of the compound to biological targets in pests, improving its effectiveness as an insecticide or herbicide .

Material Science

The compound is being explored for its potential in developing new materials, particularly polymers with improved thermal stability and mechanical properties. Its unique structure allows for the incorporation into polymer matrices, which can lead to materials with enhanced performance characteristics .

Biochemical Research

Researchers utilize this compound in studying enzyme inhibition and receptor binding. This contributes to a better understanding of various biological processes and disease mechanisms. The compound's ability to interact with specific molecular targets makes it useful in elucidating biochemical pathways .

Analytical Chemistry

In analytical applications, it serves as a reference standard for quantification and characterization of related compounds in complex mixtures. Its stable structure allows for accurate measurements in various analytical techniques .

Mechanism of Action

The mechanism of action of tert-butyl (2-iodopyridin-4-yl)carbamate involves its ability to participate in various chemical reactions. The iodine atom at the 2-position and the tert-butyl carbamate group at the 4-position confer unique reactivity to the compound. These functional groups enable the compound to undergo substitution, oxidation, reduction, and coupling reactions, making it a versatile building block in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of tert-Butyl (2-iodopyridin-4-yl)carbamate can be contextualized by comparing it to related pyridine and heterocyclic derivatives. Below is a detailed analysis:

Halogen-Substituted Pyridine Carbamates

Compound Name Substituents (Pyridine Positions) Key Properties/Reactivity Reference
tert-Butyl (4-iodopyridin-2-yl)carbamate Iodine (4), tert-butyl carbamate (2) Iodine at the 4-position reduces steric hindrance for nucleophilic substitution compared to 2-iodo isomers. Lower reactivity in cross-coupling due to iodine’s position.
tert-Butyl (2-chloro-4-iodopyridin-3-yl)carbamate Chlorine (2), iodine (4) Dual halogenation enhances electrophilicity. Chlorine at 2-position may hinder coupling reactions but allows sequential functionalization.
tert-Butyl (4-chloropyridin-2-yl)carbamate Chlorine (4), tert-butyl carbamate (2) Chlorine’s poor leaving group ability limits cross-coupling utility. Used in nucleophilic aromatic substitution (e.g., amination).
tert-Butyl (5-fluoro-4-iodopyridin-3-yl)carbamate Fluorine (5), iodine (4) Fluorine’s electron-withdrawing effect activates the ring for electrophilic substitution. Synergistic effects with iodine enhance regioselectivity in coupling.

Heterocyclic and Functional Group Variants

Compound Name Structure Key Differences Reference
tert-Butyl (2-chloropyrimidin-4-yl)carbamate Pyrimidine ring Pyrimidine’s dual nitrogen atoms increase polarity and hydrogen-bonding potential. Reduced stability in acidic conditions compared to pyridine.
tert-Butyl 4-methylpyridin-2-ylcarbamate Methyl (4), tert-butyl carbamate (2) Methyl group enhances lipophilicity. Forms hydrogen-bonded dimers in the solid state, influencing crystallinity.
tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate Methoxy (2), iodine (4) Methoxy group deactivates the ring toward electrophilic substitution. Iodine at 4-position allows selective coupling.

Key Research Findings

Physicochemical Properties

  • Melting Points : Halogen position significantly affects melting points. For example, tert-Butyl (4-chloro-3-iodopyridin-2-yl)carbamate (183°C) has a higher melting point than this compound due to enhanced crystal packing from chlorine .
  • Solubility : Iodo-substituted derivatives exhibit lower aqueous solubility compared to methoxy or methyl analogs, impacting their use in biological assays .

Biological Activity

Introduction

tert-Butyl (2-iodopyridin-4-yl)carbamate is a chemical compound that belongs to the carbamate class, characterized by a pyridine ring substituted with iodine. This structure suggests potential biological activity, particularly in medicinal chemistry and drug development. The presence of the iodine atom and the carbamate functional group may influence its interaction with biological targets, making it a candidate for various pharmacological applications.

Chemical Properties

  • Molecular Formula : C10H12IN2O2
  • Molecular Weight : 320.13 g/mol
  • Appearance : White to off-white crystalline solid
  • Melting Point : 72-76 °C
  • Boiling Point : Approximately 313.2 °C

The compound's reactivity is largely attributed to the iodine atom, which can undergo nucleophilic substitution reactions. The carbamate group is also susceptible to hydrolysis under acidic or basic conditions, potentially releasing tert-butanol and an amine.

Pharmacological Potential

Research indicates that compounds containing pyridine and carbamate moieties often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Similar structures have demonstrated effectiveness against various microbial strains.
  • Anti-inflammatory Effects : Pyridine derivatives are frequently studied for their capacity to modulate inflammatory responses.
  • Anticancer Properties : Some carbamate derivatives have shown promise in inhibiting cancer cell proliferation.

The iodine substitution on the pyridine ring may enhance these activities by improving the compound's binding affinity to biological targets .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound could act as an inhibitor for specific enzymes, impacting metabolic pathways.
  • Receptor Binding : It may interact with various receptors, altering physiological responses.
  • Nucleophilic Attack : The iodine atom's electrophilic nature can facilitate reactions with nucleophiles in biological systems.

Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various carbamate derivatives, including those similar to this compound. Results indicated that modifications to the pyridine ring significantly influenced antibacterial efficacy against Gram-positive and Gram-negative bacteria. The presence of iodine was noted to enhance activity due to increased lipophilicity and improved membrane penetration .

Study 2: Anti-inflammatory Effects

In a model assessing anti-inflammatory activity, compounds with similar structures were evaluated for their ability to inhibit pro-inflammatory cytokines. Results showed that certain derivatives could significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Study 3: Anticancer Activity

Research focusing on the anticancer potential of pyridine-based carbamates highlighted that certain derivatives could induce apoptosis in cancer cell lines through modulation of apoptotic pathways. The study emphasized the importance of structural modifications in enhancing cytotoxicity against specific cancer types .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Findings
tert-Butyl (2-chloro-3-iodopyridin-4-YL)carbamateModerate antimicrobialEffective against resistant bacterial strains
tert-Butyl (4-iodo-pyridin-3-YL)carbamateSignificant anti-inflammatoryReduced cytokine levels in murine models
tert-Butyl (1-iodopropan-2-yl)carbamateAnticancer effectsInduced apoptosis in breast cancer cell lines

This table illustrates the varying degrees of biological activity among structurally similar compounds, emphasizing the role of specific substituents like iodine in enhancing pharmacological effects.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing tert-Butyl (2-iodopyridin-4-yl)carbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization of pyridine derivatives. A common approach includes:

Halogenation : Introduce iodine at the 2-position of pyridine via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled acidic conditions.

Carbamate Protection : React the iodopyridine intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine to install the carbamate group .

  • Key Variables : Temperature (0–25°C), solvent polarity (e.g., THF vs. DCM), and stoichiometric ratios of Boc₂O to amine intermediates significantly affect yield. For example, excess Boc₂O (1.2–1.5 eq.) ensures complete protection .

Q. How can researchers characterize the structural integrity of tert-Butyl (2-iodopyridin-4-yl)carbamate?

  • Methodological Answer : Use a combination of:

NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., chemical shifts for iodine’s deshielding effects at ~7.5–8.5 ppm for pyridinic protons) .

X-ray Crystallography : Refinement via SHELXL or SHELXS (e.g., SHELX-97) resolves bond lengths and angles, critical for verifying iodine’s steric and electronic effects on the pyridine ring .

Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., iodine’s signature isotopic cluster) .

Q. What safety protocols are essential when handling tert-Butyl (2-iodopyridin-4-yl)carbamate in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of particulate matter .
  • Exposure Control : Monitor iodine vapor levels with real-time sensors; employ P95 respirators if concentrations exceed 1 mg/m³ .
  • Waste Disposal : Quench reactive iodine residues with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can researchers optimize iodination reactions to minimize byproducts in pyridine derivatives?

  • Methodological Answer :

Regioselectivity Control : Use directing groups (e.g., carbamate at the 4-position) to enhance iodine’s electrophilic attack at the 2-position. Steric hindrance from the tert-butyl group further directs substitution .

Catalytic Systems : Employ Pd(II) or Cu(I) catalysts to facilitate oxidative iodination, reducing side reactions like over-iodination .

Reaction Monitoring : Use TLC or in-situ IR spectroscopy to track iodine incorporation and terminate reactions at >90% conversion .

Q. What strategies resolve contradictions in crystallographic data for iodine-containing carbamates?

  • Methodological Answer :

  • Data Refinement : Apply SHELXL’s TWIN/BASF commands to model twinning or disorder caused by iodine’s high electron density .
  • Validation Tools : Use ORTEP-3 to visualize thermal ellipsoids and assess positional errors in iodine atoms .
  • Complementary Techniques : Pair X-ray data with DFT calculations (e.g., B3LYP/6-31G*) to predict and cross-validate bond lengths/angles .

Q. How does the iodine substituent influence the reactivity of tert-Butyl (2-iodopyridin-4-yl)carbamate in cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : Iodine acts as a superior leaving group compared to bromine or chlorine. Use Pd(PPh₃)₄ (1–5 mol%) with arylboronic acids in THF/H₂O at 80°C for efficient coupling .
  • Side Reactions : Competing protodeiodination can occur under strongly basic conditions; mitigate by using milder bases (e.g., K₂CO₃ instead of NaOH) .

Q. What analytical methods detect decomposition products of tert-Butyl (2-iodopyridin-4-yl)carbamate under thermal stress?

  • Methodological Answer :

Thermogravimetric Analysis (TGA) : Identify decomposition onset temperatures (typically >150°C for carbamates) .

GC-MS : Detect volatile byproducts like CO₂ (from Boc group cleavage) or iodobenzene derivatives .

HPLC-UV/Vis : Monitor hydrolytic degradation (e.g., in aqueous buffers at pH 7.4) by tracking loss of the parent compound .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental 1^1H NMR chemical shifts for iodine-containing carbamates?

  • Methodological Answer :

  • Solvent Effects : Simulate shifts using DFT with implicit solvent models (e.g., PCM for DMSO-d₆) to account for dielectric interactions .
  • Spin-Orbit Coupling : Iodine’s heavy atom effect induces shielding/deshielding not captured by standard Hückel models; apply relativistic corrections in software like ADF .

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